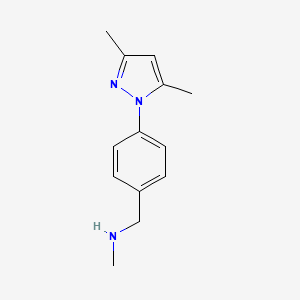

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine

Descripción

Propiedades

IUPAC Name |

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10-8-11(2)16(15-10)13-6-4-12(5-7-13)9-14-3/h4-8,14H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGUCDIRMDWHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586301 | |

| Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-07-1 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation of Pyrazole Methanol Derivative with N-methylbenzylamine

-

- 3,5-Dimethyl-1H-pyrazole methanol derivative

- N-methylbenzylamine

-

- Solvent: Typically polar aprotic solvents such as dimethyl sulfoxide (DMSO) or chloroform (CDCl3)

- Temperature: Moderate heating (room temperature to reflux depending on solvent)

- Catalyst/Base: Often a mild base or acid catalyst to promote condensation

-

- The hydroxymethyl group on the pyrazole derivative undergoes nucleophilic substitution by the amine nitrogen of N-methylbenzylamine, forming a methylene bridge between the pyrazole ring and the benzylamine moiety.

Alternative Synthetic Routes

Nucleophilic Substitution on Halogenated Benzyl Derivatives

Another plausible approach involves the nucleophilic substitution of a halogenated benzyl derivative (e.g., 4-chloromethylbenzyl chloride) with 3,5-dimethyl-1H-pyrazole under basic conditions, followed by methylation of the amine group to yield the N-methylbenzylamine derivative. This method is common in the synthesis of pyrazolyl-substituted benzylamines but requires careful control of reaction conditions to avoid side reactions.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Data

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3,5-Dimethyl-1H-pyrazole methanol + N-methylbenzylamine | DMSO or CDCl3, mild heating, catalyst/base | 30–90 (typical range) | Condensation reaction forming methylene bridge |

| 2 | Halogenated benzyl derivative + 3,5-dimethyl-1H-pyrazole | Basic conditions, methylation step | Variable | Alternative nucleophilic substitution |

Research Findings and Considerations

- The condensation method is favored for its simplicity and relatively high yields.

- Reaction optimization includes solvent choice, temperature control, and catalyst selection to maximize yield and purity.

- The presence of methyl groups at positions 3 and 5 on the pyrazole ring enhances the nucleophilicity and stability of intermediates.

- Analytical techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the final product.

- Literature suggests that similar pyrazolyl amines have been synthesized successfully with yields up to 90%, indicating that the preparation of this compound is feasible with appropriate synthetic protocols.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the benzylamine moiety.

Substitution: Various substituted benzylamine derivatives.

Aplicaciones Científicas De Investigación

Unfortunately, the provided search results do not offer specific applications, data tables, or case studies for the compound "4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine." However, the search results do provide some general information, such as identifiers, chemical properties, and related research.

Basic Information

IUPAC Name

Other Names

- 937796-07-1

- This compound

- 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-N-methylmethanamine

- 1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine

- 3,5-Dimethyl-1-{4-[(methylamino)methyl]phenyl}-1H-pyrazole

- 4-3,5-dimethyl-1h-pyrazol-1-yl-n-methylbenzylamine

- 4-3,5-dimethylpyrazol-1-yl phenyl methyl methyl amine

- 1-4-3,5-dimethyl-1h-pyrazol-1-yl phenyl-n-methylmethanamine

- 4-3,5-dimethylpyrazolyl phenyl methyl methylamine

- 4-3,5-dimethyl-1h-pyrazol-1-yl benzyl-methylamine

- 3,5-dimethyl-1-4-methylamino methyl phenyl-1h-pyrazole

- 4-3,5-dimethyl-1h-pyrazol-1-yl phenyl methyl methyl amine

- 1-4-3,5-dimethyl-1h-pyrazol-1-yl phenyl-n-methylmethylamine

Safety

Related Research

- One study synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids and screened them for affinity against various integrins, including αvβ6. An analog containing a dimethyl pyrazolylphenyl group exhibited high affinity and selectivity for the αvβ6 integrin and was further investigated as a potential therapeutic agent for idiopathic pulmonary fibrosis .

Mecanismo De Acción

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzylamine moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

Pyrazole derivatives are widely studied due to their versatile coordination capabilities and electronic properties. Below is a comparative analysis of key compounds:

Electronic and Functional Comparisons

- This contrasts with sulfonamide-linked analogs (e.g., compound 18), where the sulfonamide group introduces hydrogen-bonding capacity but reduces metal affinity .

- Corrosion Inhibition: Triazine-pyrazole hybrids (e.g., compound 2) outperform simpler pyrazole derivatives due to planar triazine rings, which facilitate adsorption onto metal surfaces.

- NLO Properties: Pyrazole-ketone derivatives (e.g., (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone) exhibit superior NLO activity (βtot ≈ 12 × 10<sup>−30</sup> esu) compared to benzylamine-linked analogs, where the amine group may delocalize electron density less effectively .

Actividad Biológica

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

The compound's chemical properties are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.30 g/mol |

| CAS Number | 937796-07-1 |

| IUPAC Name | 1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine |

| PubChem CID | 16640535 |

Research indicates that compounds related to this compound exhibit significant biological activities, particularly in modulating autophagy and inhibiting the mTORC1 pathway. These mechanisms are crucial for understanding its potential as an anticancer agent.

Autophagy Modulation

Studies have shown that certain derivatives of pyrazole compounds can increase basal autophagy while disrupting autophagic flux under nutrient-deprived conditions. Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity and good metabolic stability in MIA PaCa-2 pancreatic cancer cells. The compounds reduced mTORC1 activity and increased autophagy levels, suggesting a dual mechanism where they enhance cellular degradation pathways while impairing reactivation of mTORC1 during nutrient refeeding .

Case Studies and Research Findings

Several key studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Antiproliferative Activity : The compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, with enhanced effects observed under starvation conditions .

- mTORC1 Inhibition : In vitro studies confirmed that treatment with pyrazole derivatives led to decreased phosphorylation of mTORC1 substrates (P70S6K and 4EBP1), indicating effective inhibition of the mTOR pathway. This inhibition is critical as mTORC1 is often hyperactivated in cancer cells .

- Potential Selectivity for Cancer Cells : The unique ability of these compounds to selectively target cancer cells under metabolic stress suggests a promising therapeutic avenue. This selectivity could minimize damage to normal cells while effectively targeting tumor cells that rely on autophagy for survival in nutrient-poor environments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole-containing intermediates (e.g., 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline) react with N-methylbenzylamine derivatives under mild conditions (0–20°C) in dichloromethane with a base like triethylamine . Yields are typically optimized by controlling stoichiometry, reaction time (e.g., 1 hour), and purification via column chromatography. Similar protocols report yields of 53–74% for structurally related pyrazole-pyrimidine hybrids .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for verifying substitution patterns. For pyrazole-containing analogs, the 3,5-dimethyl groups on the pyrazole ring produce distinct singlets at δ ~2.2–2.4 ppm (¹H) and ~10–15 ppm (¹³C). The benzylamine moiety shows aromatic protons at δ ~6.5–7.5 ppm and N-methyl resonances at δ ~2.8–3.2 ppm. Discrepancies in splitting patterns or shifts may indicate incomplete functionalization or impurities .

Q. What techniques are used to assess purity and molecular weight of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) with ESI-qTOF is employed for exact mass confirmation (e.g., [M + H]⁺ peaks). For purity, reverse-phase HPLC or TLC with UV detection is standard. Elemental analysis (C, H, N) further validates stoichiometric ratios, with deviations >0.4% suggesting impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. For example, cadmium(II) complexes with pyrazole ligands were resolved to 0.8 Å resolution, confirming bond angles and torsional strains. Challenges like twinning or low diffraction are mitigated by optimizing crystallization solvents (e.g., DMF/water mixtures) and data collection at low temperatures (100 K) .

Q. What strategies optimize reaction yields in the synthesis of analogs with modified benzylamine groups?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Pd/C or CuI for cross-coupling reactions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature gradients : Slow heating (0°C → room temperature) reduces side reactions.

For example, substituting 4-(trifluoromethyl)aniline increased yields to 74% in pyrimidine derivatives .

Q. How are structure-activity relationship (SAR) studies designed for this compound’s biological targets?

- Methodological Answer : SAR studies involve:

- Substituent variation : Modifying the pyrazole’s methyl groups or benzylamine’s aryl ring to test steric/electronic effects.

- Biological assays : Electrophysiology for ion channel modulation (e.g., KCa2 channels) or fluorescence-based binding assays.

- Data analysis : EC₅₀/IC₅₀ values correlate with substituent hydrophobicity (logP) or H-bonding capacity. For example, electron-withdrawing groups on the benzylamine enhanced activity in potassium channel modulators .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Contradictions arise from assay conditions (e.g., cell type, buffer pH) or compound purity. Mitigation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.